((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide
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Overview
Description
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure that includes a p-chlorophenoxy group, an oxetane ring, and a quaternary ammonium group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:
Formation of the p-chlorophenoxy group: This can be achieved by reacting p-chlorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the oxetane ring: The oxetane ring can be formed through a cyclization reaction involving an epoxide and a suitable nucleophile.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-chlorophenoxy group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxetane ring, potentially opening the ring and forming different reduced products.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the p-chlorophenoxy group.
Reduction: Reduced derivatives of the oxetane ring.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a phase-transfer catalyst in organic synthesis.
Analytical Chemistry: It may serve as a reagent for the detection and quantification of specific ions or molecules.
Biology:
Antimicrobial Agent: Due to its quaternary ammonium structure, the compound may exhibit antimicrobial properties, making it useful in disinfectants and antiseptics.
Biochemical Research: It can be used to study the interactions between quaternary ammonium compounds and biological membranes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: A surfactant with a similar quaternary ammonium structure.
Tetraethylammonium Bromide: A simpler quaternary ammonium salt used in various chemical applications.
Uniqueness: ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is unique due to its combination of a p-chlorophenoxy group, an oxetane ring, and a quaternary ammonium group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
3804-66-8 |
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Molecular Formula |
C16H25BrClNO2 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
[3-[(4-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-8-6-14(17)7-9-15;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QUCTZNQJRSLAEE-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
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